molecular formula C12H16INO5 B4096244 2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid

2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid

Cat. No.: B4096244
M. Wt: 381.16 g/mol
InChI Key: XKMULZOFEHGXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodo-4-methylphenoxy)-N-methylethanamine; oxalic acid is a chemical compound that combines an aromatic iodinated phenol derivative with an amine group, forming a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodo-4-methylphenoxy)-N-methylethanamine typically involves the iodination of 4-methylphenol followed by etherification and subsequent amination. The process begins with the iodination of 4-methylphenol using iodine and an oxidizing agent such as sodium iodate. The iodinated product is then reacted with 2-chloro-N-methylethanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4-methylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction, particularly at the iodine site, to form deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Thiolated or aminated derivatives.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Deiodinated phenolic amines.

Scientific Research Applications

2-(2-Iodo-4-methylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(2-iodo-4-methylphenoxy)-N-methylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic Acid: Shares the iodinated aromatic structure but lacks the amine group.

    2-Iodo-4-methylbenzoic Acid: Similar structure with a carboxylic acid group instead of an amine.

    2-Iodophenol: Contains the iodinated phenol structure but without the additional methyl and amine groups.

Uniqueness

2-(2-Iodo-4-methylphenoxy)-N-methylethanamine is unique due to its combination of an iodinated phenol with an amine group, providing distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO.C2H2O4/c1-8-3-4-10(9(11)7-8)13-6-5-12-2;3-1(4)2(5)6/h3-4,7,12H,5-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMULZOFEHGXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 2
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 3
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 4
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-(2-iodo-4-methylphenoxy)-N-methylethanamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.